Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a thiazole precursor under specific conditions. For example, the reaction might involve heating the reactants in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring and have similar biological activities.
Thiazole derivatives: Compounds like thiazole-4-carboxylate share structural similarities and can undergo similar chemical reactions
Uniqueness
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate is unique due to its combined pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3 |
InChI Key |
PPPUGKPNVZOZTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCNC2 |
Origin of Product |
United States |
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